1-Methyl-2-((5-nitrofuran-2-yl)thio)-1H-imidazole
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Overview
Description
1-Methyl-2-((5-nitrofuran-2-yl)thio)-1H-imidazole is a heterocyclic compound that features both imidazole and nitrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-((5-nitrofuran-2-yl)thio)-1H-imidazole typically involves the reaction of 1-methylimidazole with 5-nitro-2-furaldehyde in the presence of a thiolating agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-((5-nitrofuran-2-yl)thio)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole or furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-Methyl-2-((5-nitrofuran-2-yl)thio)-1H-imidazole exerts its effects involves several molecular targets and pathways:
Antimicrobial Action: The compound interferes with the synthesis of nucleic acids and proteins in microbial cells, leading to cell death.
Anticancer Action: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
1-Methyl-2-((5-nitrofuran-2-yl)thio)-1H-imidazole can be compared with other similar compounds such as:
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Nitrofurantoin: A nitrofuran derivative used as an antibiotic.
Benzimidazole Derivatives: Known for their broad-spectrum biological activities, including anticancer and antimicrobial properties.
Uniqueness: this compound is unique due to its combined imidazole and nitrofuran moieties, which confer both antimicrobial and anticancer properties. This dual functionality makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H7N3O3S |
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Molecular Weight |
225.23 g/mol |
IUPAC Name |
1-methyl-2-(5-nitrofuran-2-yl)sulfanylimidazole |
InChI |
InChI=1S/C8H7N3O3S/c1-10-5-4-9-8(10)15-7-3-2-6(14-7)11(12)13/h2-5H,1H3 |
InChI Key |
JSSNNGHCWCYZPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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